
1-(4-(4-Hexylcyclohexyl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-hexylcyclohexyl)phenyl]ethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-(4-hexylcyclohexyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include:
Temperature: 0-5°C initially, then gradually increased to room temperature.
Solvent: Anhydrous dichloromethane or chloroform.
Reaction Time: Several hours, typically 4-6 hours.
Industrial Production Methods
In an industrial setting, the production of 1-[4-(4-hexylcyclohexyl)phenyl]ethanone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Continuous feeding of reactants: 4-(4-hexylcyclohexyl)benzene and acetyl chloride.
Catalyst: Aluminum chloride in a fixed-bed reactor.
Temperature Control: Maintaining optimal temperature throughout the reaction.
Purification: The product is purified using distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
1-[4-(4-hexylcyclohexyl)phenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form a carboxylic acid.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-[4-(4-hexylcyclohexyl)phenyl]acetic acid.
Reduction: 1-[4-(4-hexylcyclohexyl)phenyl]ethanol.
Substitution: Various halogenated derivatives depending on the substituent used.
科学的研究の応用
1-[4-(4-hexylcyclohexyl)phenyl]ethanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 1-[4-(4-hexylcyclohexyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to receptors: It may interact with certain receptors on the cell surface, modulating their activity.
Affect signaling pathways: It can influence intracellular signaling pathways, leading to changes in cellular functions.
Enzyme inhibition: It may inhibit specific enzymes, altering metabolic processes.
類似化合物との比較
1-[4-(4-hexylcyclohexyl)phenyl]ethanone can be compared with other similar compounds, such as:
1-[4-(4-butylcyclohexyl)phenyl]ethanone: Similar structure but with a butyl group instead of a hexyl group.
1-[4-(4-octylcyclohexyl)phenyl]ethanone: Similar structure but with an octyl group instead of a hexyl group.
特性
分子式 |
C20H30O |
|---|---|
分子量 |
286.5 g/mol |
IUPAC名 |
1-[4-(4-hexylcyclohexyl)phenyl]ethanone |
InChI |
InChI=1S/C20H30O/c1-3-4-5-6-7-17-8-10-19(11-9-17)20-14-12-18(13-15-20)16(2)21/h12-15,17,19H,3-11H2,1-2H3 |
InChIキー |
DKAKLHIRFLSCRQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B12000108.png)
![1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride](/img/structure/B12000113.png)
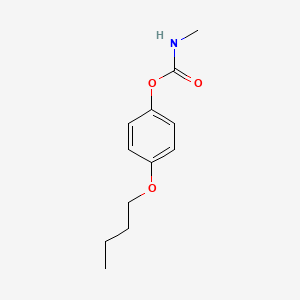
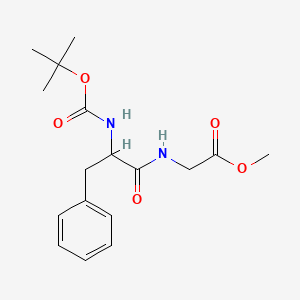
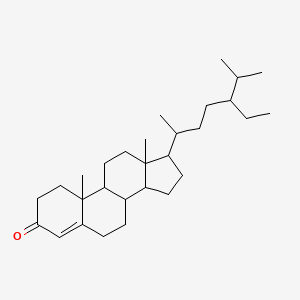
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000128.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000144.png)
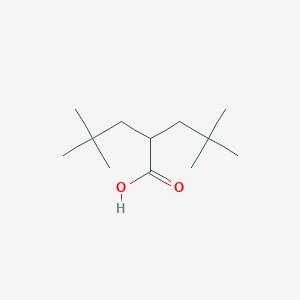
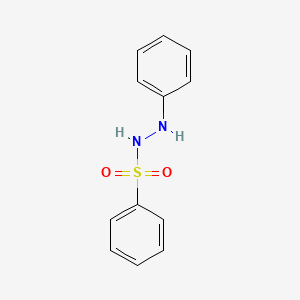
![1-{[4-(Dimethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000154.png)
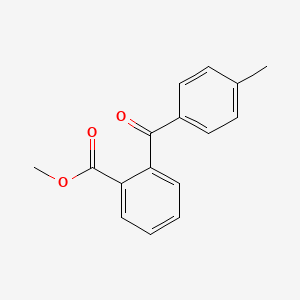

![4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B12000174.png)
